molecular formula C16H10FN3 B5579313 1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5579313
M. Wt: 263.27 g/mol
InChI Key: QGICLQPXYITYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazole ring fused to a quinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Properties

IUPAC Name

1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3/c17-13-6-3-5-12(10-13)16-19-18-15-9-8-11-4-1-2-7-14(11)20(15)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICLQPXYITYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-fluoroaniline with a quinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazoloquinoline derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:

The uniqueness of 1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline lies in its specific substitution pattern and the resulting pharmacological properties, which may offer advantages in certain therapeutic applications.

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